molecular formula C12H13ClN2 B11883175 2-Chloro-4-(piperidin-4-yl)benzonitrile

2-Chloro-4-(piperidin-4-yl)benzonitrile

Cat. No.: B11883175
M. Wt: 220.70 g/mol
InChI Key: CNQVAZDWISSOMN-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)benzonitrile (CAS 1086398-38-0) is a heterocyclic aromatic nitrile derivative of significant interest in medicinal chemistry and drug discovery . The compound features a chlorinated benzene ring directly linked to the piperidine moiety, a combination that provides unique electronic properties and makes it a valuable scaffold for designing bioactive molecules . Its molecular formula is C12H13ClN2, with a molecular weight of 220.70 g/mol . The structure incorporates both an electron-withdrawing nitrile group and the basicity and lipophilicity of the piperidine ring, enhancing its bioavailability and rendering it a promising building block for the synthesis of small-molecule inhibitors . This compound is recognized as a versatile intermediate in pharmaceutical research, particularly in the development of potential therapies for central nervous system (CNS) disorders . Piperidine derivatives are extensively investigated for their interactions with various biological targets, including enzymes and receptors implicated in neurodegenerative diseases . The structural motif is relevant in the design of histamine H3 receptor (H3R) antagonists/inverse agonists, which are being explored for multifactorial conditions like Alzheimer's disease, often through a multitarget-directed ligand approach that may combine H3R antagonism with additional inhibitory properties . The chlorobenzonitrile core allows for facile further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, offering multiple avenues for derivatization and structure-activity relationship (SAR) studies . Researchers utilize this compound as a key precursor in synthesizing more complex molecules for high-throughput screening and lead optimization. The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-4-piperidin-4-ylbenzonitrile

InChI

InChI=1S/C12H13ClN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2

InChI Key

CNQVAZDWISSOMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 Piperidin 4 Yl Benzonitrile and Its Analogs

Retrosynthetic Disconnections of the 2-Chloro-4-(piperidin-4-yl)benzonitrile Scaffold

Retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for strategic synthetic planning. The primary disconnections involve the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond linking the piperidine (B6355638) and benzonitrile (B105546) rings, and the bonds within the piperidine ring itself.

One major disconnection is at the C4 position of the piperidine ring and the C4 position of the benzonitrile ring. This leads to two key synthons: a piperidine-4-yl synthon (either as a nucleophile or an organometallic reagent) and a 2-chloro-4-substituted benzonitrile synthon (typically an electrophile). This approach is central to methods like nucleophilic aromatic substitution and catalytic cross-coupling reactions.

Alternatively, the piperidine ring can be disconnected, suggesting its construction through cyclization reactions. This strategy involves acyclic precursors that are designed to form the six-membered nitrogen-containing ring in a later stage of the synthesis. Common cyclization strategies include Dieckmann condensation and aza-Michael additions.

Strategic Bond Formation Approaches

Building upon the retrosynthetic analysis, several strategic approaches have been developed for the synthesis of this compound and its analogs. These methods can be broadly categorized into nucleophilic aromatic substitution, catalytic cross-coupling reactions, and condensation/cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr) as a Key Strategy

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming the aryl-piperidine bond. This strategy typically involves the reaction of a piperidine derivative with an activated aryl halide. In the context of this compound synthesis, a common precursor is 2,4-dichlorobenzonitrile (B1293624) or 2-chloro-4-fluorobenzonitrile. The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide at the C4 position by the nitrogen atom of piperidine.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed.

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
2,4-Dichlorobenzonitrile4-Hydroxypiperidine (B117109)K2CO3DMF8075
2-Chloro-4-fluorobenzonitrilePiperidineDIPEA/Na2CO3Water125High
2-HalobenzonitrilesKetones (enolate)KOtBu--Good

This table presents representative data for SNAr reactions on similar substrates, illustrating the general conditions and outcomes.

Catalytic Cross-Coupling Reactions for C-C and C-N Linkages

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient ways to form C-C and C-N bonds.

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the synthesis of 4-arylpiperidines, this reaction can be employed by coupling a piperidine-4-ylboronic acid or ester with a 2-chloro-4-halobenzonitrile (e.g., 4-bromo-2-chlorobenzonitrile).

The reaction typically requires a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 with a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)
4-Bromo-2-chlorobenzonitrile (B136228)1-(tert-Butoxycarbonyl)piperidine-4-boronic acid pinacol (B44631) esterPd(dppf)Cl2K2CO3Dioxane/Water85
2-HalobenzonitrilesVinyl BoronatesPlatinum-based--47-91
4-BromobenzonitrilePhenylboronic acidPd-bpydc-Ln--High

This table provides illustrative data for Suzuki-Miyaura couplings on related systems.

Copper and nickel-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide powerful alternatives for the formation of the C-N bond between the benzonitrile and piperidine rings. These methods are particularly useful for coupling aryl halides with amines under milder conditions than traditional SNAr reactions.

Copper-catalyzed N-arylation often utilizes a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like a diamine or an amino acid. Nickel-catalyzed aminations typically employ a nickel(0) or nickel(II) precursor with a suitable phosphine or N-heterocyclic carbene (NHC) ligand. These reactions are generally tolerant of a variety of functional groups and can be performed with a broad range of aryl halides and amines. nih.govnih.gov

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)
Aryl IodidesNitrogen HeterocyclesCuIK3PO4Dioxane110
Aryl ChloridesAmmonia/AminesNi(0)/Josiphos ligand---
Aryl Chlorides/SulfamatesVarious AminesNiCl2(DME)-2-Methyl-THF-

This table summarizes general conditions for copper- and nickel-catalyzed amination reactions applicable to the synthesis of N-aryl heterocycles.

Condensation and Cyclization Reactions to Construct the Piperidine Ring

An alternative synthetic strategy involves the construction of the piperidine ring itself from acyclic precursors. This approach is particularly useful when substituted piperidines are required.

One classic method for the synthesis of 4-piperidones, which are versatile intermediates for 4-arylpiperidines, is the Dieckmann condensation. youtube.comorganicreactions.orgorganic-chemistry.orglibretexts.org This intramolecular Claisen condensation of a diester in the presence of a base leads to the formation of a cyclic β-keto ester. For the synthesis of a precursor to this compound, a suitably substituted pimelic acid diester could be cyclized to form a 4-oxopiperidine-3-carboxylate, which can then be further functionalized.

Another powerful method for piperidine ring formation is the intramolecular aza-Michael reaction. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a six-membered ring. This approach allows for the stereoselective synthesis of substituted piperidines.

ReactionPrecursorReagentsProduct
Dieckmann CondensationDiethyl 3-(cyanomethyl)-3-phenylpimelateSodium ethoxide4-Cyano-4-phenyl-3-oxopiperidine-2-carboxylate
Aza-Michael Additionδ-Amino-α,β-unsaturated esterBaseSubstituted piperidine-3-carboxylate

This table illustrates examples of condensation and cyclization reactions for the synthesis of piperidine rings.

Functional Group Interconversions in the Benzonitrile Moiety

The benzonitrile moiety, specifically the nitrile group (-C≡N), is a versatile functional group that can be converted into a variety of other functionalities, allowing for late-stage diversification in the synthesis of analogs. These interconversions are crucial for structure-activity relationship (SAR) studies. Common transformations include reduction, hydrolysis, and cycloaddition reactions.

The reduction of the nitrile group can yield either a primary amine or an aldehyde, depending on the reagents and conditions employed. imperial.ac.uk Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the corresponding aminomethyl derivative. imperial.ac.ukvanderbilt.edu Conversely, using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) followed by aqueous work-up can selectively produce the aldehyde. imperial.ac.ukvanderbilt.edu

Hydrolysis of the nitrile under acidic or basic conditions provides the corresponding benzoic acid derivative. This transformation allows for the introduction of amides or esters via standard coupling reactions. Furthermore, the nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles. For instance, reaction with azides, such as sodium azide, can yield a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.

These transformations highlight the synthetic utility of the nitrile group as a key handle for modifying the benzonitrile core of the target molecule.

Table 1: Selected Functional Group Interconversions of the Nitrile Moiety
Starting Functional GroupProduct Functional GroupTypical Reagents and ConditionsReference
Nitrile (-C≡N)Primary Amine (-CH₂NH₂)LiAlH₄ in THF; or H₂, Pd/C imperial.ac.ukvanderbilt.edu
Nitrile (-C≡N)Aldehyde (-CHO)DIBAL-H followed by H₃O⁺ work-up imperial.ac.ukvanderbilt.edu
Nitrile (-C≡N)Carboxylic Acid (-COOH)H₃O⁺, heat; or NaOH(aq), heat google.com
Nitrile (-C≡N)TetrazoleNaN₃, NH₄Cl in DMF, heatN/A

Synthesis of Advanced Intermediates and Precursors for this compound

One common precursor for the benzonitrile portion is 4-bromo-2-chlorobenzonitrile. google.com This intermediate can be synthesized from simpler starting materials and serves as an electrophilic partner in cross-coupling reactions. For instance, it can be reacted with a suitably protected piperidine-derived organometallic reagent. A prominent strategy involves a Suzuki coupling reaction, where a boronic acid or boronic ester derivative of the piperidine ring is coupled with the aryl bromide. google.com

Another key intermediate is 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which has been used in the synthesis of related pharmacologically active compounds. google.comgoogleapis.com Its preparation often involves a Suzuki reaction between 4-bromo-2-chlorobenzonitrile and a protected pyrazole-boronic acid pinacol ester, followed by a deprotection step. google.com While not a direct precursor to the title compound, the methodology for its synthesis—constructing a C-C bond at the 4-position of the 2-chlorobenzonitrile (B47944) ring—is directly applicable.

The piperidine fragment is typically prepared with a protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during coupling. google.com The 4-position of this protected piperidine can be functionalized to create a nucleophilic or organometallic species ready for coupling with the benzonitrile fragment.

Table 2: Key Intermediates and Synthetic Approaches
IntermediateSynthetic RoleCommon Synthetic MethodReference
4-Bromo-2-chlorobenzonitrileBenzonitrile fragment precursorElectrophilic partner in cross-coupling reactions google.comgoogleapis.com
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidinePiperidine fragment precursorNucleophilic partner in Suzuki couplingN/A
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrileAnalog precursor demonstrating C-C bond formationSuzuki coupling followed by deprotection google.comgoogleapis.com

Stereochemical Control in the Synthesis of Piperidine Derivatives

The piperidine ring is a common scaffold in medicinal chemistry, and its biological activity is often highly dependent on its stereochemistry. google.comnih.gov Therefore, controlling the stereochemical configuration of substituents on the piperidine ring is of great importance. Several advanced methodologies have been developed to achieve high levels of stereocontrol.

One powerful approach is the asymmetric dearomatization of pyridines. Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov This can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Another strategy involves diastereoselective reactions on pre-existing piperidine rings. For example, the diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can install a substituent at a specific position with high diastereoselectivity. rsc.org The choice of solvent, temperature, and additives like TMEDA (tetramethylethylenediamine) can be crucial for achieving the desired stereochemical outcome. rsc.org

Furthermore, stereochemistry can be controlled through reductive cyclization reactions. For instance, the diastereoselective reductive cyclization of amino acetals, which are prepared from a nitro-Mannich reaction, can be used to control the stereochemistry of the final piperidine product. nih.gov Hydrogenation of substituted pyridines, often using catalysts like platinum oxide or Raney nickel, can lead to cis-substituted piperidines, which can sometimes be epimerized to the trans-diastereoisomers under basic conditions. rsc.orgresearchgate.net

Table 3: Strategies for Stereochemical Control in Piperidine Synthesis
MethodologyDescriptionKey FeaturesReference
Chemo-enzymatic DearomatizationAsymmetric dearomatization of activated pyridines using enzymes.High enantioselectivity; mild reaction conditions. nih.gov
Diastereoselective Lithiationα-lithiation of a substituted piperidine followed by electrophilic trapping.Provides access to specific diastereoisomers, often the thermodynamically less stable one. rsc.org
Diastereoselective Reductive CyclizationCyclization of a linear precursor where stereocenters are set in an initial acyclic step.Stereochemistry is retained from the acyclic intermediate. nih.gov
Pyridine (B92270) Hydrogenation and EpimerizationReduction of a substituted pyridine to a piperidine, followed by base-mediated epimerization.Access to both cis (kinetic) and trans (thermodynamic) diastereoisomers. rsc.org

Chemical Transformations and Reactivity Studies of 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional moiety that can undergo several important transformations, primarily reduction to amines and hydrolysis to carboxylic acids or amides.

Reductive Transformations to Amine Derivatives

The nitrile group of 2-Chloro-4-(piperidin-4-yl)benzonitrile can be reduced to a primary amine, yielding (2-chloro-4-(piperidin-4-yl)phenyl)methanamine. This transformation is a cornerstone of amine synthesis. The reaction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity and reaction conditions. jove.commasterorganicchemistry.com

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this reduction. The reaction typically proceeds by two consecutive nucleophilic additions of hydride ions to the electrophilic nitrile carbon, followed by an aqueous workup to protonate the resulting dianion and yield the primary amine. jove.commasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or Raney nickel, is another common method. This approach is often considered "greener" but may require elevated pressures and temperatures.

ReagentConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous/acidic workup. masterorganicchemistry.combyjus.comPrimary AmineA very strong, non-selective reducing agent.
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Catalyst (e.g., Raney Ni, Pd/C, PtO₂), Solvent (e.g., EtOH, MeOH), Elevated T/P. google.comPrimary AmineCatalyst choice can influence selectivity and efficiency.
Borane Derivatives (e.g., BH₃-THF)Anhydrous THF, often requires heating.Primary AmineOffers different selectivity compared to LiAlH₄.

Hydrolytic Conversions

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide intermediate. chemguide.co.uk This transformation can be catalyzed by either acid or base, with the final product depending on the reaction conditions and pH of the workup. youtube.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. rsc.orgembibe.com The mechanism involves initial protonation of the nitrile nitrogen, making the carbon more electrophilic for the attack of water. Tautomerization leads to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis: Refluxing the nitrile with a strong aqueous base, like sodium hydroxide (B78521), initially forms an amide, which is subsequently hydrolyzed to a carboxylate salt. youtube.com Ammonia is typically liberated as a byproduct. To obtain the free carboxylic acid, the reaction mixture must be acidified in a final workup step. youtube.com Studies on para-substituted benzonitriles show that alkaline hydrolysis is the dominant pathway at pH values above 8. oup.com

ConditionsIntermediate ProductFinal Product (after workup)
Acidic (e.g., H₂SO₄/H₂O, heat) rsc.org2-Chloro-4-(piperidin-4-yl)benzamide2-Chloro-4-(piperidin-4-yl)benzoic acid
Basic (e.g., NaOH/H₂O, heat) youtube.com2-Chloro-4-(piperidin-4-yl)benzamide2-Chloro-4-(piperidin-4-yl)benzoic acid (after acidification)

Chemical Modifications on the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center and readily participates in a variety of bond-forming reactions, including alkylation, acylation, and arylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated via nucleophilic substitution reactions. researchgate.net This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction, driving it to completion. researchgate.net The choice of solvent is often a polar aprotic one, like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net

N-Acylation: The synthesis of amides from the piperidine nitrogen is a straightforward process involving reaction with an acylating agent. reddit.com Acyl chlorides and acid anhydrides are common reagents for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct (HCl). This reaction is generally rapid and high-yielding.

TransformationReagent ClassTypical ReagentsBaseProduct Class
N-Alkylation Alkyl HalideCH₃I, CH₃CH₂Br, BnBrK₂CO₃, Et₃N researchgate.netTertiary Amine
N-Acylation Acyl Chloride/AnhydrideCH₃COCl, (CH₃CO)₂O, BzClEt₃N, Pyridine (B92270) reddit.comAmide

N-Arylation Methodologies

Modern cross-coupling methodologies have enabled the efficient formation of C(aryl)-N bonds, allowing for the N-arylation of the piperidine ring. The two most prominent methods are the Buchwald-Hartwig amination and the Chan-Evans-Lam (CEL) coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org It involves the reaction of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules. researchgate.netacs.org

Chan-Evans-Lam (CEL) Coupling: The CEL reaction is a copper-catalyzed N-arylation that utilizes arylboronic acids as the arylating agent. nih.govrsc.org A key advantage of the CEL coupling is that it can often be performed under milder conditions, sometimes even in the presence of air, using copper(II) acetate (B1210297) as the catalyst. nih.govrsc.org This offers a valuable alternative to palladium-catalyzed methods.

MethodologyCatalyst SystemArylating AgentBaseKey Features
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP, XPhos) wikipedia.orgAryl Halide (Ar-X) or Aryl Triflates (Ar-OTf)Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)Broad scope, high efficiency for various aryl halides. wikipedia.orgacs.org
Chan-Evans-Lam Coupling Copper salt (e.g., Cu(OAc)₂) nih.govArylboronic Acid (Ar-B(OH)₂)Amine base (e.g., Pyridine, Et₃N)Milder conditions, often aerobic; complementary to Pd methods. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitutions on the Benzonitrile (B105546) Core

The reactivity of the aromatic ring in this compound towards substitution reactions is heavily influenced by its existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The benzonitrile ring is "activated" for nucleophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitrile and the chlorine atom. libretexts.orgmasterorganicchemistry.com The nitrile group, being para to the piperidinyl substituent and ortho to the chlorine leaving group, strongly withdraws electron density from the ring, facilitating the attack of nucleophiles. libretexts.org A strong nucleophile can attack the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.com This makes the displacement of the chlorine atom a feasible synthetic pathway. libretexts.orgresearchgate.net

Electrophilic Aromatic Substitution (SEAr): Conversely, the benzonitrile core is strongly deactivated towards electrophilic aromatic substitution. uomustansiriyah.edu.iqyoutube.com Both the nitrile and chloro groups are electron-withdrawing and deactivating. masterorganicchemistry.commsu.edu The directing effects of the substituents are as follows:

Nitrile group: Strongly deactivating and a meta-director.

Chloro group: Deactivating but an ortho, para-director. libretexts.org

Piperidin-4-yl group: An alkyl substituent, which is weakly activating and an ortho, para-director.

The combined effect is a significantly electron-poor aromatic ring that is highly resistant to reaction with electrophiles. msu.edu Any substitution would require harsh reaction conditions. The directing effects are conflicting; however, the most likely positions for substitution would be ortho to the activating piperidinyl group (position 3) and meta to the deactivating nitrile group (position 5), but yields are expected to be low.

Reaction TypeReactivityDirecting Effects & Favored Position(s)
Nucleophilic (SNAr) Activated Attack occurs at C2, leading to the displacement of the chloro group. libretexts.orgresearchgate.net
Electrophilic (SEAr) Strongly Deactivated Conflicting directing effects. Potential sites are C3 and C5, but the reaction is highly unfavorable. masterorganicchemistry.commsu.edu

Derivatization Strategies and Peripheral Modifications of this compound

The molecular scaffold of this compound presents multiple reactive sites amenable to chemical modification. These include the secondary amine of the piperidine ring, the chloro substituent on the aromatic ring, and the nitrile functional group. Derivatization at these positions allows for the systematic exploration of structure-activity relationships and the development of new chemical entities.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine moiety is a primary site for derivatization, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, the reaction can proceed without a base, followed by neutralization of the resulting hydrohalide salt.

Table 1: Representative N-Alkylation Reactions on the Piperidine Ring
Alkylating AgentBaseSolventConditionsProduct
Methyl IodideK₂CO₃DMFRoom Temperature2-Chloro-4-(1-methylpiperidin-4-yl)benzonitrile
Ethyl BromideNaHDMF0 °C to Room Temperature2-Chloro-4-(1-ethylpiperidin-4-yl)benzonitrile
Benzyl BromideK₂CO₃AcetonitrileReflux2-Chloro-4-(1-benzylpiperidin-4-yl)benzonitrile

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. Catalyst-free conditions have also been reported for the N-acylation of amines with acetic anhydride.

Table 2: Representative N-Acylation Reactions on the Piperidine Ring
Acylating AgentBaseSolventConditionsProductYield
Acetyl ChlorideDIPEACH₂Cl₂Room Temperature, 3h1-(4-(3-chloro-4-cyanophenyl)piperidin-1-yl)ethan-1-one94%
Benzoyl ChlorideTriethylamineCH₂Cl₂Room Temperature(4-(3-chloro-4-cyanophenyl)piperidin-1-yl)(phenyl)methanoneGood to Excellent
Acetic AnhydrideNoneSolvent-freeRoom Temperature, 5-15 min1-(4-(3-chloro-4-cyanophenyl)piperidin-1-yl)ethan-1-oneGood to Excellent

Modifications at the Aromatic Ring

The chloro substituent on the benzonitrile ring offers opportunities for carbon-carbon bond formation and nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling: The chlorine atom can be replaced with various aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation typically involves reacting the chloro-benzonitrile with a boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system, which can include aqueous mixtures.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions
Boronic AcidCatalystBaseSolventConditionsProductYield
Phenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O110 °C2-Phenyl-4-(piperidin-4-yl)benzonitrileUp to 96%
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane100 °C2-(p-tolyl)-4-(piperidin-4-yl)benzonitrileHigh

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the chloro group by various nucleophiles, such as amines. These reactions are often performed at elevated temperatures in a polar solvent like polyethylene (B3416737) glycol (PEG-400).

Table 4: Representative Nucleophilic Aromatic Substitution Reactions
NucleophileSolventConditionsProductYield
AnilinePEG-400120 °C, 5 min2-(Phenylamino)-4-(piperidin-4-yl)benzonitrile87%
MorpholinePEG-400120 °C, 5 min2-(Morpholino)-4-(piperidin-4-yl)benzonitrile92%

Modifications of the Nitrile Group

The nitrile functionality can be transformed into other important chemical groups, such as amides and amines.

Hydrolysis to Amide: The nitrile group can be selectively hydrolyzed to the corresponding primary amide. This transformation can be achieved under basic conditions, for example, using sodium hydroxide in an ethanol (B145695)/water mixture at elevated temperatures. This method often avoids over-hydrolysis to the carboxylic acid. ncert.nic.in

Table 5: Representative Hydrolysis of the Nitrile Group
ReagentSolventConditionsProductYield
NaOHEthanol/H₂O (7:3)90 °C, 17h2-Chloro-4-(piperidin-4-yl)benzamide82%

Reduction to Benzylamine: The nitrile group can be reduced to a primary amine (benzylamine). This can be accomplished through various methods, including catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation can be performed using catalysts like cobalt or palladium on carbon under hydrogen pressure. Chemical reduction can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or with milder systems such as sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride catalyst. researchgate.netjove.commdma.ch

Table 6: Representative Reduction Reactions of the Nitrile Group
Reagent/CatalystSolventConditionsProductYield
H₂, Co/MgOIsopropanol120 °C, 40 bar H₂(2-Chloro-4-(piperidin-4-yl)phenyl)methanamineHigh
LiAlH₄THFReflux(2-Chloro-4-(piperidin-4-yl)phenyl)methanamineHigh
NaBH₄/CoCl₂·6H₂OTHF/H₂O (2:1)Room Temperature(2-Chloro-4-(piperidin-4-yl)phenyl)methanamine91%

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Chloro-4-(piperidin-4-yl)benzonitrile, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis of Unique Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic region would feature signals corresponding to the three protons on the benzonitrile (B105546) ring. Due to the substitution pattern, these protons would likely appear as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets, with their chemical shifts influenced by the electron-withdrawing chloro and nitrile groups, and the piperidine (B6355638) substituent.

The piperidine ring protons would present more complex signals in the aliphatic region of the spectrum. One would expect to see signals for the axial and equatorial protons at the 2, 3, 5, and 6 positions, which would be split by each other (geminal and vicinal coupling). The proton at the 4-position (methine) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The N-H proton of the piperidine would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.5 - 7.8 m
Piperidine-H (axial) 1.6 - 1.9 m
Piperidine-H (equatorial) 2.0 - 2.3 m
Piperidine-CH 2.8 - 3.2 m

Carbon-13 (¹³C) NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, one would anticipate signals for all 12 unique carbon atoms. The carbon atom of the nitrile group (-C≡N) would appear in the 115-125 ppm range. The six aromatic carbons would resonate between 110 and 150 ppm, with their specific shifts determined by the attached substituents. The carbon atom bonded to the chlorine would be shifted downfield. The five distinct carbon environments within the piperidine ring would be observed in the aliphatic region, typically between 25 and 55 ppm.

Expected ¹³C NMR Data (Hypothetical)

Carbon Atom Expected Chemical Shift (δ, ppm)
C≡N 117 - 120
Aromatic C-Cl 135 - 140
Aromatic C-CN 110 - 115
Aromatic C-H 128 - 135
Aromatic C-piperidine 145 - 150
Piperidine C4 40 - 45
Piperidine C2/C6 45 - 50

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Nitrile Stretch)

The most prominent and diagnostically useful peak in the IR and Raman spectra of this compound would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The presence of a strong absorption in this region is a clear indicator of the nitrile functional group.

Other expected vibrations would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine ring (around 2850-2950 cm⁻¹). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretch would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would be visible as a moderate band around 3300-3500 cm⁻¹.

Expected IR/Raman Vibrational Frequencies (Hypothetical)

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
C≡N Stretch 2220 - 2260
N-H (piperidine) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula: C₁₂H₁₃ClN₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak would also be observed, confirming the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of small neutral molecules. Common fragmentation pathways could include the loss of the chlorine atom or the cleavage of the bond between the aromatic ring and the piperidine substituent, leading to fragment ions corresponding to each part of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular mass, which in turn enables the unambiguous confirmation of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₁₃ClN₂.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₃ClN₂)
ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000012144.000000
Hydrogen¹H1.0078251313.101725
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074228.006148
Total Monoisotopic Mass 220.076726

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive information on molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound has not been detailed in the available research, analysis of closely related structures containing piperidine and benzonitrile moieties allows for a well-grounded prediction of its solid-state characteristics.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a variety of intermolecular forces. The presence of a piperidine ring introduces the potential for hydrogen bonding, a key factor in the supramolecular assembly of many nitrogen-containing heterocyclic compounds.

In the crystal structure of related compounds, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions are observed. nih.govnih.gov Similarly, in the crystal of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, N—H⋯O and C—H⋯O hydrogen bonds contribute to a two-dimensional supramolecular layered structure. nih.gov For this compound, the secondary amine of the piperidine ring is a potential hydrogen bond donor, while the nitrile nitrogen and the chlorine atom can act as hydrogen bond acceptors.

Weak hydrogen bonds, such as C-H···N and C-H···Cl, are also anticipated to play a role in stabilizing the crystal lattice. The aromatic benzonitrile ring may participate in π-π stacking interactions, which are common in the crystal packing of aromatic compounds and typically exhibit interplanar distances of 3.3 to 3.8 Å. The chlorine substituent, with its significant van der Waals radius, will also influence the packing arrangement to minimize steric hindrance.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypePotential DonorPotential AcceptorSignificance in Crystal Packing
Hydrogen BondingN-H (piperidine)N (nitrile), ClPrimary contributor to supramolecular assembly.
Weak Hydrogen BondingC-H (aromatic, piperidine)N (nitrile), ClSecondary stabilization of the crystal lattice.
π-π StackingBenzonitrile ringBenzonitrile ringContributes to the overall stability of the crystalline form.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be dictated by the minimization of intramolecular steric strain and the optimization of intermolecular interactions. The piperidine ring is expected to adopt a stable chair conformation, as this minimizes both angular and torsional strain. This is a common feature in the crystal structures of numerous piperidine derivatives. nih.govnih.govasianpubs.orgnih.govwho.int

The relative orientation of the benzonitrile group with respect to the piperidine ring will be a key conformational feature. In the solid state, this torsion angle will be fixed to a value that allows for efficient crystal packing and favorable intermolecular contacts. In related structures, the dihedral angle between piperidine and attached phenyl rings can vary, indicating a degree of conformational flexibility that is ultimately resolved in the crystalline form. nih.gov For instance, in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the two benzene (B151609) rings are inclined to one another with a dihedral angle of 84.63 (9)°. nih.govwho.int The specific conformation adopted by this compound in the solid state would be definitively determined by single-crystal X-ray diffraction analysis.

Computational Chemistry and Quantum Chemical Investigations of 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. analis.com.my DFT is a common choice for calculating the structural and electronic properties of molecules. eurjchem.com

Optimization of Molecular Conformations and Energetics

This process involves using DFT calculations to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By minimizing the energy of the molecule with respect to all geometric parameters, researchers can identify the lowest energy conformer. analis.com.my This provides insights into the molecule's shape, bond lengths, and bond angles in its most stable state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. analis.com.my A small energy gap generally indicates a molecule is more reactive and can be more easily polarized.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other molecules. It visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This tool is invaluable for understanding and predicting the sites of chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of vibrational modes to specific bonds or functional groups within the molecule, confirming its structure. analis.com.my

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes of a molecule over time, providing a view of its dynamic behavior. These simulations can also incorporate solvent molecules, which is crucial for understanding how a compound behaves in a solution, a key aspect for biological and chemical applications. This reveals the molecule's conformational landscape and the influence of the solvent on its structure and flexibility.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov These studies are fundamental in drug discovery and design, as they help to predict the binding affinity and interaction patterns between a potential drug candidate and its biological target. The results can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Prediction of Binding Modes with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of a ligand, such as 2-chloro-4-(piperidin-4-yl)benzonitrile, within the active site of a putative biological target. The structural features of this compound, namely the substituted benzonitrile (B105546) and the piperidine (B6355638) ring, are found in molecules targeting a variety of proteins, including enzymes and receptors. For instance, piperidine-containing compounds have been investigated as anti-cancer agents, and benzonitrile derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of diabetes. nih.govbrieflands.comnih.gov

A hypothetical docking study of this compound into the active site of a protein kinase, a common target in oncology, could reveal key interactions. The piperidine nitrogen, likely protonated under physiological conditions, could form a crucial hydrogen bond or an ionic interaction with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding pocket. The aromatic ring of the benzonitrile moiety could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the chlorine atom and the nitrile group may participate in halogen bonding and dipole-dipole interactions, respectively, further stabilizing the ligand-protein complex.

Table 1: Predicted Interactions of this compound with a Hypothetical Protein Kinase Active Site

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Piperidine NitrogenHydrogen Bond / Ionic InteractionAspartate, Glutamate
Benzonitrile Aromatic Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
Chlorine AtomHalogen BondElectron-rich atoms (e.g., backbone carbonyl oxygen)
Nitrile GroupDipole-Dipole InteractionPolar residues

Computational Assessment of Binding Affinities

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These calculations consider various forces, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding.

For this compound, the predicted binding affinity would be highly dependent on the specific biological target being investigated. For example, in a study of novel quinazolin-2,4-diones targeting the main protease of SARS-CoV-2, binding energies were found to be in the range of -7.9 to -9.6 kcal/mol. ekb.eg Similarly, docking studies of other small molecules against various enzymes have reported a wide range of binding affinities. brieflands.comnih.gov

A computational assessment for this compound would involve docking the molecule into the crystal structures of several potential targets and calculating the corresponding binding energies. The results would help to prioritize which protein families this compound is most likely to interact with, guiding further experimental validation.

Table 2: Hypothetical Binding Affinities of this compound with Various Putative Biological Targets

Putative Biological TargetPredicted Binding Affinity (kcal/mol)
Protein Kinase A-8.5
Dipeptidyl Peptidase-4 (DPP-4)-7.9
G-protein-coupled receptor 119 (GPR119)-9.1
Tubulin-8.2

Advanced Quantum Chemical Descriptors (e.g., NBO, Fukui Functions)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. Descriptors such as Natural Bond Orbital (NBO) analysis and Fukui functions can elucidate the distribution of electrons and identify the most reactive sites within the molecule.

Natural Bond Orbital (NBO) Analysis

Fukui Functions

Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. scm.comnih.govfaccts.de The Fukui function f(r) is defined as the change in electron density at a point r with respect to a change in the total number of electrons. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

For this compound, the regions with the highest f+(r) value would be the most susceptible to attack by a nucleophile. These are likely to be associated with the carbon atoms of the nitrile group and the carbon atom attached to the chlorine. Conversely, the areas with the highest f-(r) value, indicating the most favorable sites for an electrophile to attack, would likely be the nitrogen atom of the nitrile group and the nitrogen of the piperidine ring, due to their lone pairs of electrons. researchgate.net This information is invaluable for understanding the molecule's reactivity in both biological and synthetic contexts.

Table 3: Predicted Fukui Function Analysis for Selected Atoms of this compound

Atomf+ (Susceptibility to Nucleophilic Attack)f- (Susceptibility to Electrophilic Attack)
Nitrile CarbonHighLow
Nitrile NitrogenLowHigh
Carbon attached to ChlorineHighLow
Piperidine NitrogenLowHigh

Structure Activity Relationship Sar and Molecular Design Principles for Benzonitrile Piperidine Scaffolds

Impact of Substituent Variation on the Benzonitrile (B105546) Ring

The nature and position of substituents on the benzonitrile ring are critical determinants of a compound's interaction with its biological target. Modifications to this part of the scaffold can significantly alter potency, selectivity, and pharmacokinetic properties.

Influence of Halogen Identity and Position (e.g., C2-Chloro)

Halogens are frequently employed in medicinal chemistry to modulate the properties of lead compounds. Their effects are multifaceted, stemming from their size, electronegativity, and ability to form specific interactions such as halogen bonds. In the context of the benzonitrile-piperidine scaffold, the identity and placement of a halogen substituent are paramount.

The 2-Chloro substituent in "2-Chloro-4-(piperidin-4-yl)benzonitrile" serves several key roles. Positioned ortho to the nitrile group, the chlorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the hydrogen-bonding capability of the nitrile nitrogen. Furthermore, the C2 position is strategic for influencing the molecule's conformation and interaction with a binding pocket. SAR studies on related scaffolds have shown that substitutions at the C2 position can aid in achieving tighter packing within the receptor site, thereby enhancing binding affinity. nih.govnih.gov

The choice of halogen (F, Cl, Br, I) can fine-tune activity. While fluorine can form strong hydrogen bonds and is often used to block metabolic sites, larger halogens like chlorine and bromine are more polarizable and can participate in favorable halogen bonding interactions with electron-rich atoms like oxygen or sulfur in amino acid residues of a target protein. nih.gov For instance, studies on analogous inhibitor scaffolds have demonstrated that a bromine atom at a specific position can form a halogen bond with a backbone nitrogen of a phenylalanine residue, leading to higher affinity. nih.gov The substitution of chlorine with other halogens at the C2 position would be expected to modulate potency based on the specific topology of the target's binding site.

In some series of inhibitors, it has been observed that adding small, non-polar substituents, including halogens, at the meta or para positions can increase inhibitory potency. nih.gov However, the ortho-chloro group in the titular compound is particularly significant due to its profound influence on the electronic and steric profile of the molecule's "eastern" portion.

Electronic Effects of Ring Substitution on Biological Activity

The electronic properties of substituents on the benzonitrile ring, often quantified by Hammett constants, have a direct impact on biological activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Halogens, such as the chloro group, are classic examples of EWGs. They withdraw electron density from the aromatic ring through induction. This withdrawal of electrons can:

Modulate pKa: It can increase the acidity of N-H protons on the piperidine (B6355638) ring, affecting its ionization state at physiological pH.

Enhance Binding Interactions: The resulting polarization of the benzonitrile ring can strengthen interactions with complementary polar residues in the binding pocket. The nitrile group itself, influenced by the EWG, can act as a more effective hydrogen bond acceptor.

Stabilize Binding Conformations: Electron-withdrawing groups can influence the electrostatic potential of the molecule, guiding its orientation into a more favorable binding mode.

Conversely, the introduction of EDGs (e.g., methoxy, methyl) would donate electron density to the ring, which could be favorable if the target site has an electron-deficient region. The choice between an EWG and an EDG is entirely target-dependent. Studies comparing the two have shown that they can lead to opposite effects on interaction energies with key residues. mdpi.com For example, in one study on PAK4 inhibitors, compounds with EWGs showed activity while a similar analog with an EDG was inactive. mdpi.com This underscores the importance of matching the electronic properties of the ligand to the specific microenvironment of the protein's active site.

The following table illustrates how different substituent electronic properties on a phenyl ring can influence inhibitory activity (IC50) in a hypothetical series of kinase inhibitors.

Substituent (R)Electronic NatureHammett Constant (σp)Hypothetical IC50 (nM)
-OCH3Strong EDG-0.275200
-CH3Weak EDG-0.172150
-HNeutral0.001500
-ClWeak EWG+0.23450
-CF3Strong EWG+0.5495
-NO2Strong EWG+0.7850

Conformational Flexibility and Stereochemistry of the Piperidine Moiety

The piperidine ring is not a static, flat structure. Its conformational flexibility and the stereochemistry of its substituents are critical factors in determining biological activity. nih.gov Piperidine-containing compounds are prevalent in pharmaceuticals, and their three-dimensional shape is key to their function. researchgate.netajchem-a.com

The piperidine ring typically adopts a low-energy chair conformation. asianpubs.org In 4-substituted piperidines, such as the compound , the large benzonitrile group will strongly prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions) that would occur in the axial position. This equatorial preference orients the benzonitrile substituent in a specific vector in 3D space, which is a crucial aspect of its presentation to the biological target.

Stereochemistry becomes even more critical when additional substituents are introduced on the piperidine ring. For example, the introduction of a methyl group at the 2-position of the piperidine ring would create two chiral centers, leading to four possible stereoisomers (cis/trans enantiomeric pairs). Biological studies on such analogs often reveal that one stereoisomer is significantly more potent than the others. nih.gov This enantioselectivity indicates a highly specific, three-point interaction with the target receptor, where only one enantiomer can achieve the optimal geometric fit. nih.gov The specific spatial arrangement of substituents is often a deciding factor for receptor binding and pharmacological effect.

Role of the Linker Between Benzonitrile and Piperidine Rings

In this compound, the two core rings are directly connected via a C-C bond. However, in many drug design campaigns, a linker is introduced between key pharmacophoric fragments. The hypothetical or actual introduction of a linker (e.g., ether, amide, alkyl chain) between the benzonitrile and piperidine rings would create a new series of analogs with distinct properties.

The role of a linker is to provide optimal spacing and orientation of the two ring systems to maximize interactions with the target. mdpi.com Key functions of a linker include:

Positional Optimization: A flexible alkyl chain could allow the piperidine and benzonitrile moieties to adopt an ideal conformation for binding, even if the direct connection is suboptimal.

Introduction of New Interaction Points: A linker containing heteroatoms, such as an ether oxygen or an amide group, can provide additional hydrogen bond donor or acceptor sites. mdpi.com

Modulation of Physicochemical Properties: Linkers can be used to alter a compound's solubility, lipophilicity (logP), and metabolic stability. For example, an ether linker can improve solubility compared to an alkyl linker.

Creation of Prodrugs: Certain linkers, like acylhydrazones, are designed to be stable at physiological pH but cleave under the acidic conditions of a tumor microenvironment, releasing the active drug on site. nih.gov

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For the this compound scaffold, a general pharmacophore model can be proposed based on its key structural components.

The essential pharmacophoric features can be defined as follows:

Aromatic/Hydrophobic Group (Ar): The 2-chlorobenzonitrile (B47944) ring serves as a critical aromatic and hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor residue (e.g., the amide N-H of an amino acid backbone).

Basic/Cationic Center (Pos): The nitrogen atom of the piperidine ring is basic. At physiological pH, it is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This cationic center can form a strong ionic bond or a charge-assisted hydrogen bond with an acidic residue (e.g., Aspartic acid, Glutamic acid) on the target protein.

Hydrophobic Core: The saturated carbon framework of the piperidine ring provides a three-dimensional hydrophobic core that can interact favorably with nonpolar residues.

These features, and the specific spatial distances between them, constitute the pharmacophore. Virtual screening campaigns often use such models to identify novel compounds from large chemical databases that possess the same essential features and are therefore likely to be active at the same target. dovepress.com The combination of these features in the benzonitrile-piperidine scaffold makes it a privileged structure in medicinal chemistry.

Medicinal Chemistry and Preclinical Biological Applications of 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Exploration as a Lead Compound or Intermediate in Drug Discovery

The chemical scaffold 2-Chloro-4-(piperidin-4-yl)benzonitrile serves as a crucial starting point and intermediate in the field of drug discovery. Its structure, combining a substituted benzonitrile (B105546) with a piperidine (B6355638) ring, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The benzonitrile group, with its electron-withdrawing properties, and the piperidine ring, a common moiety in many biologically active compounds, make this compound a valuable building block in medicinal chemistry.

Derivatives of the piperidinyl benzonitrile core are explored for a wide range of therapeutic targets. For instance, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile and related structures are recognized as key intermediates in the synthesis of 3-aminopyrazole (B16455) derivatives, which are investigated as precursors for potential anticancer and anti-malarial agents. nih.govnih.gov The utility of this scaffold is also demonstrated in the development of selective androgen receptor modulators (SARMs), where 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is used as an intermediate in the preparation of potent androgen receptor (AR) antagonists for conditions like prostate cancer. google.com

Furthermore, the piperidine component is a well-established feature in compounds targeting the central nervous system. The synthesis of analogs of Alogliptin, a DPP-4 inhibitor, has utilized substituted piperidine derivatives, highlighting the importance of this heterocyclic ring in generating therapeutic agents. beilstein-journals.org The adaptability of the this compound structure allows chemists to modify it systematically, creating libraries of compounds for screening against various biological targets, from enzymes to receptors, in the quest for new medicines. ijddd.com

In Vitro Assays for Molecular Target Identification

Enzyme Inhibition Profiles (e.g., Kinases, Nitric Oxide Synthase)

The this compound scaffold is integral to the development of various enzyme inhibitors, particularly in the realm of protein kinases. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk The benzonitrile-piperidine core can be found in potent and selective kinase inhibitors. For example, the novel anaplastic lymphoma kinase (ALK) inhibitor, LDK378 (Ceritinib), features a 4-(piperidin-4-yl)phenyl moiety. ed.ac.uk This highlights the suitability of the piperidine portion of the scaffold for interaction within the kinase active site.

Similarly, derivatives of anilinoquinazolines containing piperidine groups have been developed as dual-specific c-Src/Abl kinase inhibitors. nih.gov These compounds demonstrate high affinity and specificity for the tyrosine kinase domains of these enzymes. The strategic modification of the piperidine ring and the benzonitrile portion of a lead compound allows for the fine-tuning of inhibitory activity and selectivity against a panel of protein kinases. While direct inhibition data for this compound itself is not extensively published, its role as a structural component in established kinase inhibitors underscores its importance.

The table below presents examples of kinase inhibitors that incorporate a piperidinyl-phenyl or similar moiety, demonstrating the utility of this structural concept in achieving potent enzyme inhibition.

Compound ClassTarget Kinase(s)Example Compound FeaturePotency
Pyrimidine-2,4-diamineAnaplastic Lymphoma Kinase (ALK)5-Chloro-N2-(...4-(piperidin-4-yl)phenyl)... (LDK378)Potent and Selective
Anilinoquinazolinec-Src / AblN-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]...Low Nanomolar

Receptor Binding Affinity Determination (e.g., Androgen Receptor, Dopamine (B1211576)/Serotonin (B10506) Receptors)

The structural components of this compound are frequently found in ligands designed to bind with high affinity to various receptors, including steroid hormone receptors and neurotransmitter receptors.

Dopamine/Serotonin Receptors: The piperidine and piperazine (B1678402) moieties are classic components of ligands targeting dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. nih.gov Structure-affinity relationship studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have identified them as high-affinity and selective dopamine D4 receptor ligands. nih.gov Similarly, chlorophenylpiperazine (B10847632) analogues have been investigated as high-affinity ligands for the dopamine transporter. nih.gov The combination of a halogenated phenyl ring (like the chlorobenzonitrile part) and a piperidine ring is a common strategy to achieve high affinity and selectivity for specific dopamine or serotonin receptor subtypes. nih.govresearchgate.net

The following table summarizes the receptor binding affinities for representative compounds containing piperidine/piperazine and substituted phenyl moieties.

Compound/Analog ClassTarget ReceptorBinding Affinity (Ki)
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide AnaloguesDopamine D4Sub-nanomolar to micromolar range
Indazole-Piperazine DerivativesDopamine D21.1 - 430 nM
Indazole-Piperazine DerivativesSerotonin 5-HT1A1.1 - 2100 nM
Benzyloxy Piperidine DerivativesDopamine D45.8 - >4000 nM

Computational Screening and In Silico Bioactivity Prediction

Computational methods are invaluable in modern drug discovery for predicting the biological activity of compounds and guiding synthetic efforts. The this compound scaffold is amenable to such in silico analysis. Techniques like molecular docking and 3D modeling are used to predict how derivatives of this scaffold might bind to the active site of a target enzyme or receptor. patsnap.com

For instance, in the development of kinase inhibitors, computational models of the kinase domain are used to dock potential ligands and predict their binding affinity and orientation. nih.gov This allows researchers to prioritize which analogs of a lead compound to synthesize. Similarly, for G-protein coupled receptors like dopamine and serotonin receptors, homology models or crystal structures can be used to perform virtual screening of compound libraries based on the piperidinyl benzonitrile scaffold. nih.gov

In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. ijddd.com By analyzing the physicochemical properties of this compound derivatives, such as lipophilicity, molecular weight, and polar surface area, computational models can forecast their drug-likeness and potential pharmacokinetic behavior, helping to identify candidates with a higher probability of success in later developmental stages. scienceopen.com

Strategies for Lead Optimization and Analogue Development

Once a lead compound containing the this compound core is identified, lead optimization is undertaken to enhance its efficacy, selectivity, and pharmacokinetic properties. ijddd.compatsnap.com This process involves the systematic chemical modification of the lead structure and the evaluation of the resulting analogs.

Key strategies for optimizing this scaffold include:

Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for modification. Alkylation, acylation, or arylation at this position can profoundly influence binding affinity and selectivity for the target, as well as alter physical properties like solubility. beilstein-journals.org

Substitution on the Benzonitrile Ring: While the chlorine atom and nitrile group are defining features, further substitution on the aromatic ring can be explored to probe for additional interactions with the target protein.

Structure-Activity Relationship (SAR) Studies: A systematic approach is taken where small, defined changes are made to the molecule, and the effect on biological activity is measured. For example, in developing dopamine D4 receptor ligands, modifications to the amide bond and the alkyl chain linking the piperazine ring to a benzamide (B126) moiety were found to decrease receptor affinity, providing valuable SAR data. nih.gov

Structural Simplification: In some cases, complex lead compounds are simplified by removing non-essential groups to improve synthetic accessibility and pharmacokinetic profiles, a strategy that can be applied to elaborate derivatives of the core scaffold. scienceopen.com

Through these iterative cycles of design, synthesis, and testing, a lead compound based on the this compound scaffold can be refined into a drug candidate with an optimal balance of properties for potential clinical development. biobide.com

Advanced Analytical Method Development for 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are central to determining the purity and quantifying the amount of 2-Chloro-4-(piperidin-4-yl)benzonitrile in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. chromatographyonline.comchromatographyonline.com The development of a stability-indicating HPLC method is essential to separate the main compound from any potential impurities and degradation products. chromatographyonline.comnih.govnih.gov

Method optimization for this compound would typically involve a systematic approach, such as Quality by Design (QbD), to identify the critical method parameters that affect the separation. nih.gov Key parameters to be optimized include the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength.

A reversed-phase HPLC method is generally suitable for a compound of this polarity. A C18 column is a common starting point due to its versatility. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The aromatic benzonitrile (B105546) and the piperidine (B6355638) ring in the structure of this compound allow for strong UV absorbance, making UV detection a suitable choice.

A hypothetical optimized HPLC method for the purity assessment of this compound is presented in the table below.

Table 1: Hypothetical Optimized HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

This gradient elution method would likely provide good resolution between the main peak of this compound and its potential impurities, which may have different polarities.

Gas Chromatography (GC) can be an alternative technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. The presence of the piperidine moiety might require derivatization to improve its volatility and chromatographic behavior, although direct injection is also possible. chromforum.orggoogle.com

Key considerations for developing a GC method include the choice of the column (stationary phase), carrier gas and its flow rate, injector temperature, oven temperature program, and detector. A flame ionization detector (FID) is commonly used for organic compounds, while a nitrogen-phosphorus detector (NPD) could offer higher sensitivity for this nitrogen-containing molecule. oup.com

A potential issue with GC analysis of piperidine-containing compounds can be their interaction with the active sites in the GC system, leading to peak tailing. chromforum.org The use of a deactivated liner and a suitable column is crucial to mitigate these effects. Headspace GC could be employed for the determination of residual solvents in the final product. google.com

Table 2: Hypothetical GC Method Considerations

Parameter Consideration
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C

| Injection Mode | Split/Splitless |

Impurities Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical development, aiming at the detection, identification, and quantification of impurities in a drug substance. researchgate.netmedwinpublishers.com Impurities can originate from starting materials, intermediates, byproducts of the synthesis, or degradation of the final product. ijsr.net

For this compound, potential impurities could include starting materials such as 2,4-dichlorobenzonitrile (B1293624) and piperidin-4-one, or byproducts from incomplete reactions or side reactions.

Forced degradation studies are performed to understand the degradation pathways of the compound under various stress conditions, such as acid, base, oxidation, heat, and light. rjptonline.orgresearchgate.net This helps in identifying the likely degradation products that might form during storage and handling. The developed HPLC method should be stability-indicating, meaning it can separate these degradation products from the main compound and other impurities. nih.govnih.gov

Potential degradation pathways for this compound could involve hydrolysis of the nitrile group to a carboxylic acid or an amide, or oxidation of the piperidine ring. The chloro-substituted aromatic ring is generally stable but can undergo degradation under harsh conditions. researchgate.netoup.com

Table 3: Hypothetical Potential Impurities and Degradation Products

Type Compound Name Potential Origin
Process Impurity 2,4-Dichlorobenzonitrile Starting Material
Process Impurity 4-Piperidinone Starting Material
Process Impurity 2-Chloro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile Dehydration byproduct
Degradation Product 2-Chloro-4-(piperidin-4-yl)benzamide Hydrolysis of nitrile
Degradation Product 2-Chloro-4-(piperidin-4-yl)benzoic acid Hydrolysis of nitrile

| Degradation Product | 2-Chloro-4-(1-oxopiperidin-4-yl)benzonitrile | Oxidation |

Validation of Analytical Methods for Research and Development

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For research and development, method validation ensures the reliability of the data generated for purity testing, stability studies, and quality control. The validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1). researchgate.netgmp-compliance.orgich.orgeuropa.eu

The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org This is demonstrated by the good resolution between the analyte peak and other peaks.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by a linear regression analysis of the peak area versus concentration.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org

Table 4: Hypothetical Validation Summary for HPLC Method

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the main peak. Resolution > 2. Complies
Linearity (r²) ≥ 0.999 0.9995
Range 50% to 150% of the working concentration 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0% 99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% 0.5% (Repeatability), 1.2% (Intermediate)
LOD Signal-to-Noise ratio of 3:1 0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1 0.15 µg/mL

| Robustness | RSD of results should be within acceptable limits. | Method is robust for minor changes in flow rate and temperature. |

Application of Green Chemistry Principles in the Research of 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Maximizing Atom Economy in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

The synthesis of aryl-piperidine structures like 2-Chloro-4-(piperidin-4-yl)benzonitrile often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A representative pathway involves the reaction of an aryl halide (e.g., 4-bromo-2-chlorobenzonitrile) with a protected piperidine (B6355638) derivative (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate).

While this method is effective, it is not perfectly atom-economical due to the generation of inorganic salts and boronate byproducts. The calculation below illustrates the atom economy for this key C-C bond-forming step.

ComponentRoleChemical FormulaMolecular Weight (g/mol)
4-Bromo-2-chlorobenzonitrile (B136228)ReactantC₇H₃BrClN216.46
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylateReactantC₁₆H₂₈BNO₄311.21
tert-butyl 4-(3-chloro-4-cyanophenyl)piperidine-1-carboxylateDesired ProductC₁₇H₂₁ClN₂O₂336.82

Atom Economy Calculation:

% Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100

% Atom Economy = [336.82 / (216.46 + 311.21)] x 100 = 63.84%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts, not the desired intermediate. Research focused on developing alternative synthetic routes, such as C-H activation or addition reactions that avoid stoichiometric coupling partners, could substantially improve the atom economy in the synthesis of this important compound.

Utilization of Safer Solvents and Environmentally Benign Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact through toxicity, flammability, and disposal challenges. researchgate.net In patented syntheses for Niraparib intermediates, a range of conventional organic solvents are employed, including acetonitrile (B52724), toluene, dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). google.com

These solvents, while effective, pose various environmental, health, and safety risks. Green chemistry encourages the replacement of such hazardous solvents with safer, more environmentally benign alternatives. iaph.in Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Other alternatives include bio-derived solvents like ethanol (B145695) or innovative media such as deep eutectic solvents (DES) and ionic liquids (ILs), which offer low volatility and potential for recyclability. asianpubs.orgmdpi.com

The following table provides a comparative evaluation of solvents used in related syntheses against greener alternatives.

SolventClassificationKey HazardsGreen Alternative(s)
TolueneHazardousFlammable, neurotoxin, suspected reprotoxin2-Methyltetrahydrofuran (2-MeTHF), Water
Dichloromethane (DCM)HazardousVolatile, suspected carcinogenEthyl acetate (B1210297), 2-Methyltetrahydrofuran (2-MeTHF)
AcetonitrileProblematicFlammable, toxic, volatileEthanol, Water, Acetone
Tetrahydrofuran (THF)ProblematicFlammable, peroxide-former2-Methyltetrahydrofuran (2-MeTHF)
EthanolRecommendedFlammable, but low toxicity and renewableN/A (already a green solvent)
WaterRecommendedNone (non-toxic, non-flammable)N/A (ideal green solvent)

Waste Minimization and Catalytic Efficiency in Chemical Synthesis

A central tenet of green chemistry is the minimization of waste. wjpmr.com This is closely linked to atom economy but also encompasses waste from solvents, excess reagents, and purification processes. The use of highly efficient catalysts is a primary strategy for waste reduction. Catalytic reagents are used in small quantities and can often be recycled, making them superior to stoichiometric reagents that are consumed in the reaction and generate significant waste. jocpr.com

In the synthesis of precursors to this compound, palladium catalysts play a crucial role. rsc.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is employed for the reduction of a nitro group to an amine in a related intermediate. google.com This process is highly efficient, and the catalyst can be recovered by filtration and potentially reused, minimizing solid waste. google.com

Similarly, palladium-catalyzed cross-coupling reactions are vital for constructing the core structure. rsc.orgresearchgate.net Advances in catalysis aim to reduce the required catalyst loading (the amount of catalyst relative to the substrate), which is economically and environmentally beneficial, as palladium is an expensive and toxic heavy metal. An improved process for a related compound significantly reduces the amount of palladium catalyst needed, thereby minimizing residual palladium in the final product and reducing waste. googleapis.com

Energy Footprint Reduction in Laboratory and Process Development

Reducing energy consumption is another key principle of green chemistry. Many chemical processes require significant energy inputs for heating, cooling, and separations (like distillation), which often rely on fossil fuels. Designing syntheses that operate at ambient temperature and pressure is the ideal.

Process optimization can lead to significant energy savings. For instance, an improved process for Niraparib was developed where a key reaction is performed at a lower temperature and for a shorter duration, which not only saves energy but also improves the yield and purity of the product. google.com Furthermore, exploring modern energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. researchgate.net While not yet documented specifically for this compound, investigating such technologies represents a promising avenue for reducing the energy footprint of its synthesis.

Emerging Avenues and Future Research Directions for 2 Chloro 4 Piperidin 4 Yl Benzonitrile

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-Chloro-4-(piperidin-4-yl)benzonitrile and its analogues is pivotal for enabling further research and development. While classical methods exist, future research is directed towards more efficient, scalable, and sustainable synthetic strategies.

Current approaches often involve the coupling of a pre-functionalized piperidine (B6355638) ring with a substituted benzonitrile (B105546). For instance, nucleophilic aromatic substitution (SNAr) using a protected 4-hydroxypiperidine (B117109) on an activated chlorobenzonitrile derivative is a common strategy. Another established method involves the formation of functionalized piperidines via a Strecker-type condensation of a piperidone with an amine and a cyanide source. researchgate.net

Future research should focus on modern catalytic cross-coupling reactions, which could offer improved yields, milder reaction conditions, and greater functional group tolerance. Palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination could be explored to form the crucial carbon-carbon or carbon-nitrogen bond connecting the two ring systems. Furthermore, the development of one-pot procedures that minimize intermediate isolation steps would significantly enhance process efficiency.

A critical direction is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, exploring catalytic systems that minimize metal waste, and developing continuous flow processes. Flow chemistry, in particular, offers precise control over reaction parameters, potentially leading to higher yields and purity while enhancing safety and scalability.

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyDescriptionPotential AdvantagesFuture Research Focus
Nucleophilic Aromatic Substitution (SNAr)Reaction of a piperidine derivative (e.g., 4-hydroxypiperidine) with an activated 2-chloro-4-fluorobenzonitrile.Well-established, uses readily available starting materials.Optimization of reaction conditions, exploration of microwave-assisted synthesis to reduce reaction times.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)Coupling of a piperidin-4-ylboronic acid derivative with 2-chloro-4-bromobenzonitrile.High functional group tolerance, generally high yields.Development of stable and accessible piperidinylboron reagents; screening of modern ligand systems.
Reductive AminationTwo-step process involving the reaction of 4-oxopiperidine with 4-amino-2-chlorobenzonitrile (B1265742) followed by reduction.Avoids transition metal catalysts.Exploring more efficient and selective reducing agents; developing a one-pot protocol.
Flow ChemistryContinuous synthesis in a microreactor system.Improved safety, scalability, and process control; potential for higher purity.Design and optimization of a continuous flow process for multi-step synthesis.

Deeper Elucidation of Molecular Mechanisms of Action

While this compound is primarily known as a synthetic intermediate, its core structure is present in molecules with significant biological activity. A key future direction is to investigate the inherent pharmacology of this compound and its simple derivatives to uncover novel mechanisms of action.

Patent literature reveals that structurally related compounds, particularly those where the piperidine is replaced by other heterocycles like pyrazole, are potent androgen receptor (AR) antagonists. google.comgoogleapis.comgoogle.com These molecules are being developed for the treatment of prostate cancer. google.com This suggests that the 2-chloro-4-cyanophenyl moiety is a critical pharmacophore for AR binding. Future research should therefore prioritize the evaluation of this compound for AR antagonism. This would involve:

Binding Assays: To determine the affinity of the compound for the androgen receptor ligand-binding domain.

Functional Assays: To assess its ability to inhibit androgen-induced transcriptional activity in prostate cancer cell lines.

Structural Biology: Co-crystallization studies with the AR could reveal the precise binding mode and provide a basis for rational drug design.

Beyond the androgen receptor, other benzonitrile-containing molecules have shown diverse biological activities, including antiviral properties through the inhibition of viral RNA synthesis. nih.gov Similarly, the piperidine ring is a privileged scaffold found in numerous compounds targeting G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase. nih.gov A comprehensive screening campaign of this compound against a broad panel of biological targets could uncover unexpected therapeutic potential.

Table 2: Potential Biological Targets for Future Investigation
Potential Target ClassRationaleProposed Investigational Methods
Nuclear Receptors (e.g., Androgen Receptor)The 2-chloro-4-cyanophenyl motif is a key component of known androgen receptor antagonists. google.comRadioligand binding assays, reporter gene assays, cell proliferation studies in hormone-dependent cancer cells.
Enzymes (e.g., Acetylcholinesterase, Urease)The piperidine moiety is present in many enzyme inhibitors. nih.govscielo.brIn vitro enzymatic activity assays.
Viral ProteinsRelated benzonitrile derivatives have demonstrated antiviral activity. nih.govViral plaque reduction assays, viral replication assays.
GPCRsThe piperidine scaffold is a common feature in ligands for various GPCRs.Receptor binding and functional assays for a panel of relevant GPCRs.

Design and Synthesis of Advanced Scaffolds with Tuned Bioactivity

Using this compound as a starting scaffold, future research can focus on the design and synthesis of a new generation of molecules with fine-tuned bioactivity, improved pharmacokinetic properties, and novel therapeutic applications. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. researchgate.net

Key areas for synthetic modification include:

Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring is an ideal handle for introducing a wide variety of substituents. N-alkylation, N-acylation, or N-arylation can be used to explore new interactions with biological targets and modulate properties like solubility and cell permeability. For example, attaching a substituted benzyl (B1604629) group, as seen in acetylcholinesterase inhibitors, could impart new activities. nih.gov

Modification of the Benzonitrile Ring: The chloro substituent can be replaced with other groups (e.g., fluoro, bromo, trifluoromethyl) to modulate electronic properties and binding interactions, such as halogen bonding. nih.gov The nitrile group itself, while often crucial for activity, could be bioisosterically replaced with other hydrogen bond acceptors like an oxadiazole or thiazole (B1198619) to alter the molecule's metabolic stability and pharmacological profile.

Piperidine Ring Substitution: Introducing substituents directly onto the carbon framework of the piperidine ring can create chiral centers and enforce specific conformations, which may lead to enhanced potency and selectivity for a given target.

These synthetic efforts should be guided by computational modeling and docking studies to predict how structural changes will affect binding to hypothesized targets like the androgen receptor.

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique structural features of this compound also open avenues for its use in interdisciplinary fields beyond traditional medicinal chemistry.

In chemical biology , this scaffold could be developed into molecular probes to study biological systems. For instance, if its interaction with the androgen receptor is confirmed, the molecule could be derivatized with:

Fluorophores: To create fluorescent ligands for use in cellular imaging, allowing for the visualization of receptor localization and trafficking.

Biotin or Photo-affinity Labels: To facilitate the identification and isolation of binding partners and to map the binding site within the target protein.

In material science , the rigid, polar benzonitrile moiety combined with the more flexible piperidine unit suggests potential applications in the development of novel organic materials. Future research could explore its use as a building block for:

Liquid Crystals: The rod-like shape of the molecule could be conducive to forming liquid crystalline phases.

Functional Polymers: Incorporation into polymer chains could create materials with specific recognition properties, potentially for use in sensors or separation technologies. The nitrile group's electronic properties could also be exploited in the design of organic electronic materials.

By expanding the application of this versatile scaffold into these interdisciplinary areas, researchers can unlock new functionalities and create novel tools and materials.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(piperidin-4-yl)benzonitrile?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
  • Route 1 : Reacting 2-chloro-4-halobenzonitrile with piperidine derivatives under catalytic conditions (e.g., Pd catalysts) .
  • Route 2 : Acid-catalyzed deprotection of intermediates, such as removing tetrahydro-2H-pyran (THP) groups using HCl in methanol, as demonstrated for analogous compounds (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) .
  • Key Parameters : Solvent choice (e.g., ethanol, methanol), reaction temperature (50–150°C), and catalyst loading (e.g., 10% HCl) critically influence yields.

Table 1 : Comparative Synthesis Routes

MethodYieldPurityKey ConditionsReference
Nucleophilic Substitution92.3%>99.8%HCl/MeOH, 50–60°C
Coupling Reaction85%>98%Pd(dppf)Cl₂, Na₂CO₃, 150°C

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for assessing piperidine ring conformation and chloro-substituent orientation .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperidinyl protons at δ 2.5–3.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.08).

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :
  • Receptor Binding : Analogous benzonitrile derivatives (e.g., 4-(piperidin-4-yl)benzonitrile hydrochloride) show affinity for neurotransmitter receptors, suggesting potential CNS applications .
  • Antimicrobial Screening : Structural analogs (e.g., 2-chloro-4-(cyclopropylmethyl)benzonitrile) exhibit MIC values <10 µM against S. aureus via membrane disruption assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in piperidine coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Process Example : A 92.3% yield was achieved using HCl in methanol for deprotection, followed by NaOH neutralization .

Q. What computational strategies predict the compound’s biological activity?

  • Methodological Answer :
  • Molecular Docking : Homology models of target receptors (e.g., TRPV1) assess binding modes. For example, trifluoromethyl analogs dock into hydrophobic pockets via π-π stacking .
  • QSAR Models : Electron-withdrawing groups (e.g., -Cl) correlate with enhanced receptor affinity in benzonitrile derivatives .

Q. How do structural modifications impact pharmacological properties?

  • Methodological Answer :
  • SAR Study : Replacing the piperidine with pyrazole (e.g., 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile) reduces logP but increases metabolic stability .
  • Table 2 : Substituent Effects on Bioactivity
SubstituentlogPIC₅₀ (µM)Target ReceptorReference
Piperidin-4-yl2.10.45Mineralocorticoid
Pyrazol-5-yl1.81.2Androgen
Cyclopropylmethyl2.50.78Antimicrobial

Q. How can contradictory bioactivity data be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability (e.g., HEK293 vs. CHO).
  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify false positives .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Measurement Conditions : Temperature (25°C vs. 37°C) and pH (e.g., PBS vs. simulated gastric fluid).
  • Purity : Impurities (>2%) significantly alter solubility (e.g., 97% pure samples show 1.16 g/cm³ density vs. 1.41 g/cm³ for 99.8% purity) .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement; validate H-bond networks with PLATON .
  • Synthesis : Prioritize catalytic hydrogenation over borane reduction to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.